molecular formula C9H6ClNO2 B1396589 Methyl 2-chloro-4-cyanobenzoate CAS No. 98592-34-8

Methyl 2-chloro-4-cyanobenzoate

Cat. No. B1396589
CAS RN: 98592-34-8
M. Wt: 195.6 g/mol
InChI Key: GLZBUNHGODEJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079860B2

Procedure details

The product from Example 143 Part A (1.0 g, 4.0 mmol), Zn(CN)2 (0.52 g, 4.8 mmol), Pd(PPh3)4 (0.23 g, 0.2 mmol) were added together with 9 mL of DMF. The mixture was degassed and then heated at 90° C. for 6 h. Water and EtOAc were added to the reaction mixture. It was filtered to remove inorganic solids. The layers were separated and the EtOAc layer was washed with water and brine. It was dried over MgSO4, concentrated, and purified by flash chromatography (silica, EtOAc/hexane) to give 0.28 g of the desired product. MS: 196.1 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
catalyst
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([Cl:12])[CH:3]=1.[CH3:13][N:14](C=O)C>[C-]#N.[C-]#N.[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:12][C:4]1[CH:3]=[C:2]([C:13]#[N:14])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7] |f:2.3.4,^1:26,28,47,66|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)Cl
Name
Quantity
9 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.52 g
Type
catalyst
Smiles
[C-]#N.[C-]#N.[Zn+2]
Name
Quantity
0.23 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed
ADDITION
Type
ADDITION
Details
Water and EtOAc were added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
It was filtered
CUSTOM
Type
CUSTOM
Details
to remove inorganic solids
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the EtOAc layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica, EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)OC)C=CC(=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.